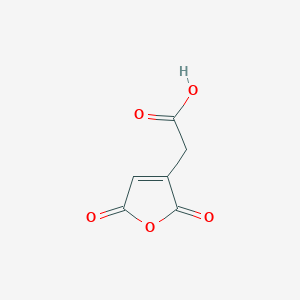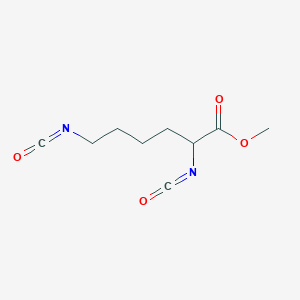
Stannane, triallylphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, triallylphenyl- is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a type of organotin compound, which means it contains a tin atom that is bonded to organic groups. Stannane, triallylphenyl- has a unique structure that makes it particularly useful for certain types of experiments.
Mecanismo De Acción
The mechanism of action of stannane, triallylphenyl- is not well understood, but it is believed to act as a reducing agent in certain types of reactions. It may also be involved in radical reactions due to the presence of the triallylphenyl group.
Efectos Bioquímicos Y Fisiológicos
Stannane, triallylphenyl- has not been extensively studied for its biochemical or physiological effects. However, it is known to be toxic to certain types of cells at high concentrations. It is important to handle this compound with care and to use appropriate safety precautions when working with it.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of stannane, triallylphenyl- is its ability to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties. However, this compound is also toxic and must be handled with care. Additionally, its mechanism of action is not well understood, which can make it difficult to predict its behavior in certain types of reactions.
Direcciones Futuras
There are many potential future directions for research on stannane, triallylphenyl-. One area of interest is in the development of new synthetic methods that utilize this compound. Additionally, further research is needed to better understand its mechanism of action and potential applications in various types of reactions. Finally, more studies are needed to determine the potential toxicity of this compound and to develop appropriate safety guidelines for working with it.
Métodos De Síntesis
Stannane, triallylphenyl- can be synthesized using a variety of methods, but one common approach is to react triallylphenylstannane with a reducing agent such as lithium aluminum hydride. This reaction results in the formation of stannane, triallylphenyl- along with other byproducts. The purity of the final product can be improved through various purification techniques such as column chromatography.
Aplicaciones Científicas De Investigación
Stannane, triallylphenyl- has been used in a variety of scientific research applications. One of the most common uses is in the field of organic synthesis, where it can be used as a reagent to introduce the triallylphenyl group into other molecules. This can be useful for creating new compounds with specific properties.
Propiedades
Número CAS |
19713-80-5 |
|---|---|
Nombre del producto |
Stannane, triallylphenyl- |
Fórmula molecular |
C15H20Sn |
Peso molecular |
319 g/mol |
Nombre IUPAC |
phenyl-tris(prop-2-enyl)stannane |
InChI |
InChI=1S/C6H5.3C3H5.Sn/c1-2-4-6-5-3-1;3*1-3-2;/h1-5H;3*3H,1-2H2; |
Clave InChI |
CJJCPSNMOZKKNF-UHFFFAOYSA-N |
SMILES |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
SMILES canónico |
C=CC[Sn](CC=C)(CC=C)C1=CC=CC=C1 |
Sinónimos |
Triallylphenylstannane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



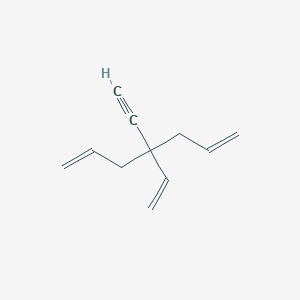
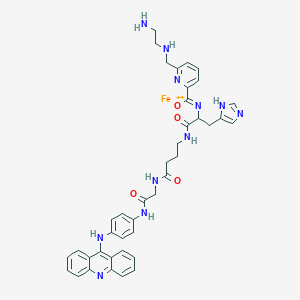
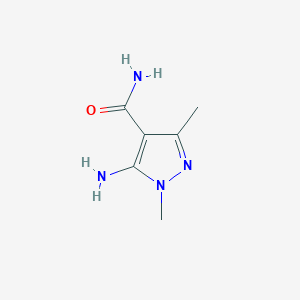
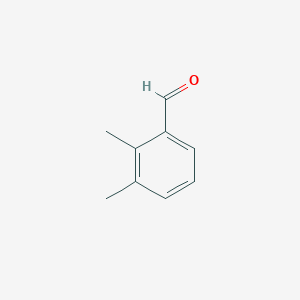
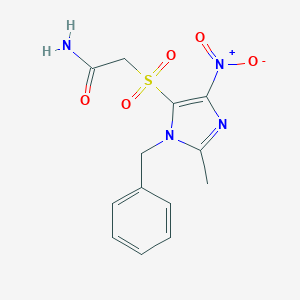
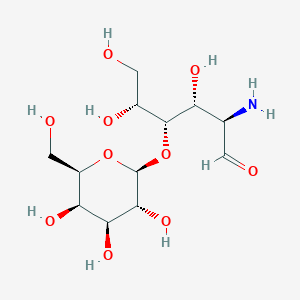
![3-[(Benzyloxy)amino]-N-[(benzyloxy)carbonyl]-L-alanine](/img/structure/B27740.png)
![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)


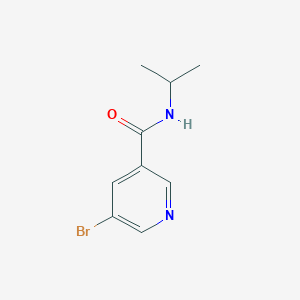
![(S)-[1-[(Benzyloxy)carbamoyl]-2-hydroxyethyl]carbamic acid benzyl ester](/img/structure/B27747.png)
